N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22-9-7-16(8-10-22)13-25-14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWSZBXYDCMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a furan moiety and a fluorobenzyl group. The presence of these functional groups contributes to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds featuring piperidine and furan rings have been associated with antibacterial and antifungal properties. These activities are often attributed to their ability to disrupt cellular membranes or inhibit essential enzymes in microbial metabolism .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in Table 1.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperidine derivatives found that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria, suggesting that this compound may exhibit similar efficacy .
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects through AChE inhibition, which could translate into therapeutic benefits for conditions like Alzheimer's disease .
- Anticancer Potential : In vitro studies demonstrated that derivatives with similar structures induced apoptosis in HeLa cells, highlighting their potential as anticancer agents .
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the modulation of various biological pathways. It has been identified as a potential modulator of prostaglandin receptors, specifically the Prostaglandin F2α (FP) receptor, which plays a crucial role in uterine contractions.
Therapeutic Applications
- Pain Management: The compound has shown promise in inhibiting uterine contractions, making it potentially useful for treating conditions such as dysmenorrhea and preterm labor. Studies indicate that antagonism of the FP receptor can effectively reduce symptoms associated with excessive uterine contractions.
- Cancer Research: Preliminary studies suggest that compounds with similar structures may have anticancer properties due to their ability to interact with G protein-coupled receptors (GPCRs), which are implicated in cancer progression.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its therapeutic potential. The following table summarizes some findings related to SAR:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values suggest higher potency.
Case Studies and Clinical Relevance
- Dysmenorrhea Treatment: Clinical trials involving similar compounds have documented their effectiveness in managing dysmenorrhea symptoms by reducing uterine contractions through FP receptor antagonism.
- Preterm Labor Management: In various case studies, compounds targeting prostaglandin pathways have been utilized to manage preterm labor effectively, highlighting the relevance of this compound in obstetric care.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom at position 5 of the benzimidazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce diverse functional groups:
Reagents/Conditions :
-
Amines (e.g., aniline, piperazine) or thiols in the presence of NaOH or K₂CO₃.
-
Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
Products :
-
5-Amino or 5-thioether benzimidazole derivatives.
Example :
Substitution with piperazine yields 5-piperazinyl derivatives, which exhibit enhanced biological activity in acetylcholinesterase (AChE) inhibition studies .
Table 1: Substitution Reactions of the Chlorine Atom
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Piperazine | DMF, 100°C, 12 h | 5-Piperazinyl-benzimidazole | AChE inhibition |
| Sodium thiophenolate | DMSO, 80°C, 8 h | 5-Phenylthio-benzimidazole | Antimicrobial agents |
Oxidation of the Hydroxyphenyl Group
The para-hydroxyphenyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions:
Reagents/Conditions :
-
KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).
-
Elevated temperatures (50–70°C).
Products :
-
Benzoquinone-benzimidazole hybrids.
Mechanism :
The hydroxyl group is oxidized to a ketone, followed by conjugation with the aromatic ring. These quinones are studied for redox-active applications in medicinal chemistry .
O-Alkylation and Acylation Reactions
The phenolic hydroxyl group participates in alkylation and acylation reactions to modify solubility and bioactivity:
Reagents/Conditions :
-
Alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of NaH or Et₃N.
-
Solvents: THF or acetone at room temperature.
Products :
-
4-Alkoxy or 4-acyloxy benzimidazole derivatives.
Example :
Methylation of the hydroxyl group improves lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .
Table 2: O-Functionalization Reactions
| Reaction Type | Reagent | Product | Biological Impact |
|---|---|---|---|
| Alkylation | Methyl iodide | 4-Methoxy-benzimidazole | Increased bioavailability |
| Acylation | Acetyl chloride | 4-Acetoxy-benzimidazole | Prodrug synthesis |
Electrophilic Substitution on the Benzimidazole Core
The electron-rich benzimidazole ring undergoes electrophilic substitution, particularly at positions activated by the hydroxyphenyl group:
Reactions :
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 4 or 6.
-
Sulfonation: Fuming H₂SO₄ adds sulfonic acid groups.
Applications :
Nitro derivatives serve as intermediates for reduced amine analogs with antitumor activity .
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom participates in palladium- or copper-catalyzed couplings to form
Comparison with Similar Compounds
Structural Features
Core Piperidine-Carboxamide Scaffold
The target compound shares a piperidine-carboxamide core with multiple analogs, including:
- N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide () : Replaces the thioether-furan group with a trifluoromethylphenyl moiety, increasing lipophilicity and electron-withdrawing effects .
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : Substitutes piperidine with piperazine and introduces a chlorine atom, altering ring basicity and conformational flexibility .
Fluorobenzyl Substituent
The 4-fluorobenzyl group is conserved in compounds like BT-O20 () and N-[(4-fluorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide () , suggesting its critical role in receptor binding .
Thioether-Linked Heterocycles
- Compound 30 () : Features a thiazolylmethyl thioether instead of furan, which may enhance aromatic stacking interactions but reduce solubility compared to the target’s furan group .
- BIBN4096BS () : Contains a quinazolinyl-thioether, demonstrating how larger heterocycles can modulate receptor selectivity .
Physical and Chemical Properties
Melting Points :
Solubility : The furan-thioether group in the target compound may improve aqueous solubility compared to trifluoromethyl or thiazole-containing analogs .
Commercial and Industrial Relevance
- Suppliers : lists multiple suppliers for fluorobenzyl-piperidine derivatives, indicating industrial interest in this scaffold for drug discovery .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide?
A stepwise approach is typically employed:
Piperidine core functionalization : Introduce the thioether moiety via nucleophilic substitution of 4-(chloromethyl)piperidine-1-carboxamide with furan-2-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF).
Fluorobenzyl conjugation : React the intermediate with 4-fluorobenzyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane.
Purification : Chromatographic separation (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound.
Key considerations: Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using NMR (¹H/¹³C) .
Q. How can the crystalline structure of this compound be validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow crystals via slow evaporation in a solvent system (e.g., chloroform/methanol).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using software like SHELX.
- Validate bond lengths/angles against similar piperidine-carboxamide derivatives (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, COD Entry 2230670) .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Receptor profiling : Radioligand binding assays for GPCRs (e.g., dopamine D3 receptor, due to piperazine/thioether motifs in related compounds) .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic profile of this compound?
Strategies include:
- Lipophilicity modulation : Introduce trifluoromethyl groups (improves metabolic stability) or adjust the furan-thioether chain length.
- Pro-drug design : Esterify the carboxamide group to enhance oral bioavailability.
- In silico modeling : Predict ADMET properties using tools like SwissADME or pkCSM. Validate with in vivo rodent studies (plasma half-life, tissue distribution) .
Q. How can contradictory data in receptor binding affinity be resolved?
Address discrepancies via:
- Orthogonal assays : Compare radioligand binding (e.g., ³H-spiperone for D3 receptors) with functional assays (cAMP accumulation).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replace furan with pyridine) to isolate SAR trends.
- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., docking to D3 receptor homology models) .
Q. What analytical methods are critical for characterizing metabolic stability?
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat), and quantify metabolites using a QTOF mass spectrometer.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA assay) to identify enzyme interactions.
- Stable isotope labeling : Track metabolic pathways via ¹³C-labeled analogs .
Data Contradiction and Validation
Q. How should researchers validate conflicting cytotoxicity results across cell lines?
- Dose-response reproducibility : Test multiple batches of the compound to rule out impurity effects.
- Cell line authentication : Use STR profiling to confirm identity (e.g., cross-check with ATCC databases).
- Mechanistic studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (caspase-3, PARP cleavage) to confirm mode of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
